molecular formula C15H22N2S2 B216362 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Cat. No. B216362
M. Wt: 294.5 g/mol
InChI Key: ZDEFPFMXMGONQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in regulating various physiological processes.

Mechanism of Action

1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of adenylyl cyclase, and the activation of mitogen-activated protein kinases. These effects are thought to underlie the therapeutic potential of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea in a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea for lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is its potential for toxicity and adverse effects, which must be carefully monitored in experimental settings.

Future Directions

There are many potential future directions for research on 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea, including further investigation of its therapeutic potential in pain, inflammation, and neurological disorders. Other potential areas of interest include the development of more selective agonists of the CB1 receptor, as well as investigation of the potential anti-tumor effects of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea. Additionally, research is needed to better understand the long-term effects of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea on the endocannabinoid system and other physiological processes.

Synthesis Methods

1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 2-chloroethyl phenyl sulfide, followed by reaction with thiourea. Another method involves the reaction of 4-methylthiophenol with cyclopentylmagnesium bromide, followed by reaction with 2-chloroethyl isocyanate and then thiourea.

Scientific Research Applications

1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential anti-tumor effects.

properties

Product Name

1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Molecular Formula

C15H22N2S2

Molecular Weight

294.5 g/mol

IUPAC Name

1-cyclopentyl-3-[2-(4-methylphenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C15H22N2S2/c1-12-6-8-14(9-7-12)19-11-10-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18)

InChI Key

ZDEFPFMXMGONQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2

Origin of Product

United States

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